molecular formula C14H11N5O3S B12914987 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-nitrophenyl)amino)methyl)-5-(4-pyridinyl)- CAS No. 84249-83-2

1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-nitrophenyl)amino)methyl)-5-(4-pyridinyl)-

Cat. No.: B12914987
CAS No.: 84249-83-2
M. Wt: 329.34 g/mol
InChI Key: MSQFAJWXSDENJN-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-nitrophenyl)amino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that contains an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. The specific synthetic route for this compound may involve the reaction of a hydrazide with a nitrophenyl and pyridinyl substituent under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole oxides.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Investigated for their antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for their potential as anti-inflammatory, anticancer, and neuroprotective agents.

    Industry: Used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole-2-thione: A simpler derivative without the nitrophenyl and pyridinyl substituents.

    1,3,4-Oxadiazole-5-thione: Another positional isomer with different substitution patterns.

    1,2,4-Oxadiazole: A related compound with a different ring structure.

Uniqueness

The presence of the nitrophenyl and pyridinyl substituents in 1,3,4-oxadiazole-2(3H)-thione, 3-(((4-nitrophenyl)amino)methyl)-5-(4-pyridinyl)- imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

84249-83-2

Molecular Formula

C14H11N5O3S

Molecular Weight

329.34 g/mol

IUPAC Name

3-[(4-nitroanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H11N5O3S/c20-19(21)12-3-1-11(2-4-12)16-9-18-14(23)22-13(17-18)10-5-7-15-8-6-10/h1-8,16H,9H2

InChI Key

MSQFAJWXSDENJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCN2C(=S)OC(=N2)C3=CC=NC=C3)[N+](=O)[O-]

Origin of Product

United States

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